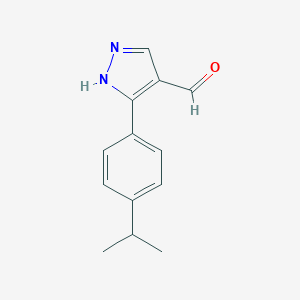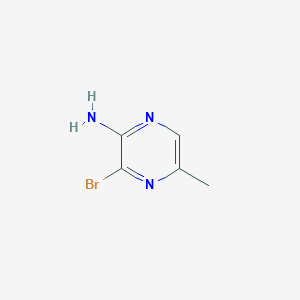
2-Amino-3-bromo-5-metilpirazina
Descripción general
Descripción
2-Amino-3-bromo-5-methylpyrazine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-bromo-5-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-5-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de otros compuestos
“2-Amino-3-bromo-5-metilpiridina” se puede utilizar en la síntesis de otros compuestos. Por ejemplo, se puede utilizar para sintetizar “3-bromo-2-cloro-5-metilpiridina” y "3-bromo-2-fluoro-5-metilpiridina" .
Ensamblaje supramolecular
Este compuesto se puede utilizar para construir ensamblajes supramoleculares. Se construyó un ensamblaje exitoso mediante “2-amino-5-bromo-3-metilpiridina” y “ácido 2,4-dihidroxi benzoico” a través de interacciones de enlace de hidrógeno N+–H⋯O−, N–H⋯O y O–H⋯O .
Estudios ópticos
La sal sintetizada a partir del ensamblaje supramolecular se dilucidó mediante estudios ópticos. El espectro de transmitancia UV–Vis–NIR revela que el cristal exhibe una mejor transmitancia en la región de toda la ventana visible .
Análisis de propiedades térmicas
La propiedad térmica del compuesto se determinó mediante el análisis TG/DTA, que indica que el compuesto es térmicamente estable hasta 210 °C .
Estudios de teoría funcional de la densidad (DFT)
La estructura molecular del cristal se optimizó utilizando la teoría funcional de la densidad en el nivel B3LYP con conjunto de bases 6-31g (d) .
Análisis de orbitales de enlace natural (NBO)
La interacción intermolecular y la deslocalización de la carga se encontraron teóricamente mediante el análisis de orbitales de enlace natural .
Análisis de la superficie de Hirshfeld
La existencia de varios contactos intermoleculares se identificó a través del diagrama de dedos del análisis de la superficie de Hirshfeld .
Actividad antioxidante
El compuesto muestra una mejor actividad de eliminación del radical DPPH .
Propiedades
IUPAC Name |
3-bromo-5-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNGEHYFPRPIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432522 | |
| Record name | 2-amino-3-bromo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74290-65-6 | |
| Record name | 2-amino-3-bromo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)

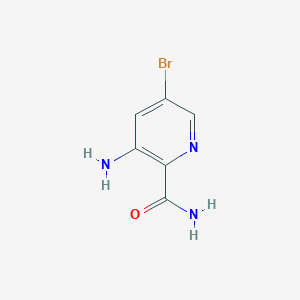

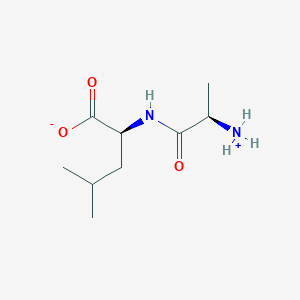
![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

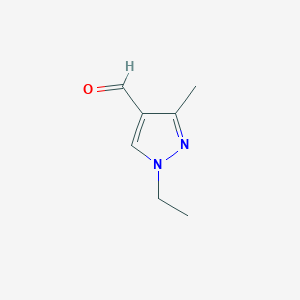

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)


